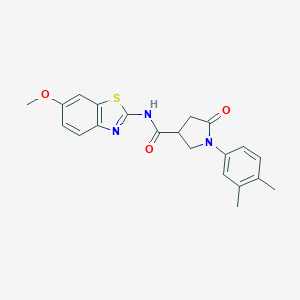
2-(4-Chlorophenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. It is commonly referred to as CPOP and has been the subject of numerous studies in recent years.
Mecanismo De Acción
The mechanism of action of CPOP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and pain, as well as the inhibition of tumor growth. CPOP has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CPOP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. CPOP has also been shown to inhibit tumor growth in animal models of cancer. Additionally, CPOP has been shown to have antioxidant properties, which may help to protect against oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CPOP in lab experiments is its versatility. It can be easily modified to target specific tissues and organs, making it a valuable tool for drug delivery research. Additionally, CPOP has been shown to have low toxicity, making it a safe choice for in vitro and in vivo experiments. However, one limitation of using CPOP in lab experiments is its complexity. The synthesis of CPOP is a complex process that requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Direcciones Futuras
There are many potential future directions for research on CPOP. One area of interest is the development of CPOP-based drug delivery systems for the treatment of specific diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its potential as a therapeutic agent. Other potential future directions include the development of new synthesis methods for CPOP and the exploration of its potential as a diagnostic tool. Overall, CPOP has the potential to be a valuable tool in the field of biomedical research and holds promise for the development of new treatments and therapies.
Métodos De Síntesis
CPOP can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 4-chlorobenzaldehyde with benzylamine to form 2-(4-chlorophenyl)-2-oxoethyl benzylamine. This intermediate is then reacted with pyrrolidine-2,5-dione to form CPOP. The synthesis of CPOP is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Aplicaciones Científicas De Investigación
CPOP has been the subject of extensive research due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the treatment of a variety of diseases and conditions. CPOP has also been studied for its potential as a drug delivery system, as it can be easily modified to target specific tissues and organs.
Propiedades
Fórmula molecular |
C20H18ClNO4 |
|---|---|
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
[2-(4-chlorophenyl)-2-oxoethyl] 1-benzyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO4/c21-17-8-6-15(7-9-17)18(23)13-26-20(25)16-10-19(24)22(12-16)11-14-4-2-1-3-5-14/h1-9,16H,10-13H2 |
Clave InChI |
MAFVBHKNAJJJQZ-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)





![2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271090.png)
![2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271091.png)
![2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271092.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271093.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271094.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271095.png)
![6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271096.png)